Advanced Synthesis Guide: N-(2-Succinyl) Fluvoxamine Derivatives
Advanced Synthesis Guide: N-(2-Succinyl) Fluvoxamine Derivatives
Target Identity: Fluvoxamine Impurity C & Immunogenic Haptens
Executive Summary & Chemical Distinction
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.
This technical guide details the synthesis pathways for N-(2-Succinyl) Fluvoxamine , a critical structural motif with dual significance in pharmaceutical development. It exists in two distinct chemical forms, often confused due to nomenclature overlap:
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The Pharmacopeial Impurity (Impurity C): A Michael addition product formed between Fluvoxamine and Maleic Acid. This is the primary "N-(2-Succinyl)" derivative monitored in QC (CAS: 259526-43-7).[1]
-
The Immunogenic Hapten (Succinamic Acid Derivative): An amide conjugate formed via reaction with Succinic Anhydride, used to generate antibodies for ELISA/RIA assays.
Critical Editorial Note: This guide prioritizes the synthesis of Impurity C (the Michael Adduct) as it is the standard regulatory target, but also provides the pathway for the Amide Hapten to ensure researchers choose the correct route for their specific application (Analytical Standard vs. Bioconjugate).
Chemical Identity & Mechanistic Pathways
The "Succinyl" Ambiguity
The term "Succinyl" typically implies an acyl group (
| Feature | Target A: Impurity C (Standard) | Target B: Hapten (Conjugate) |
| IUPAC Name | 2-[[2-[[[(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid | 4-[[2-[[[(E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]-4-oxobutanoic acid |
| Linkage Type | Amine (Secondary amine, C-N bond) | Amide (Amide bond, C(O)-N) |
| Formation Mechanism | Aza-Michael Addition (Amine + Alkene) | Nucleophilic Acyl Substitution (Amine + Anhydride) |
| Reagents | Fluvoxamine Base + Maleic Acid | Fluvoxamine Base + Succinic Anhydride |
| Stability | High (Stable C-N bond) | Moderate (Amide hydrolysis possible) |
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways from the common precursor, Fluvoxamine Free Base.
Caption: Divergent synthesis pathways for Fluvoxamine derivatives. Pathway 1 yields the Pharmacopeial Impurity C; Pathway 2 yields the ELISA Hapten.
Experimental Protocols
Pre-requisite: Isolation of Fluvoxamine Free Base
Most commercial sources supply Fluvoxamine as the Maleate salt. You must liberate the free base to perform either synthesis effectively.
-
Dissolution: Dissolve 1.0 g Fluvoxamine Maleate in 20 mL deionized water.
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Basification: Add 10% NaOH solution dropwise until pH reaches 10–11. The solution will become cloudy as the free base precipitates/oils out.
-
Extraction: Extract 3x with 15 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo to yield Fluvoxamine Free Base (pale yellow oil).
Protocol A: Synthesis of Impurity C (Michael Adduct)
Objective: Synthesize the analytical standard for Fluvoxamine Impurity C (CAS 259526-43-7). Mechanism: Thermally driven Aza-Michael addition of the primary amine to the electron-deficient alkene of maleic acid.
Materials:
-
Fluvoxamine Free Base (1.0 eq)
-
Maleic Acid (1.5 eq)
-
Solvent: Water/Ethanol (1:1 v/v) or neat water (process mimicry).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) in 5 mL of 50% aqueous ethanol.
-
Reagent Addition: Add Maleic Acid (174 mg, 1.5 mmol). The solution will initially form the salt.
-
Thermal Induction: Heat the mixture to reflux (approx. 80°C) for 24–48 hours.
-
Note: Standard salt formation occurs at mild temps (<50°C). High heat and extended time are required to drive the Michael addition to the impurity.
-
-
Monitoring: Monitor via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient). Look for the emergence of a peak with RRT ~0.8–0.9 relative to Fluvoxamine.
-
Workup:
-
Purification (Critical):
-
Flash Chromatography: Use a C18 reverse-phase column. Elute with Water (0.1% Formic Acid) / Acetonitrile gradient. The Michael adduct is more polar than the parent drug.
-
Recrystallization: Triturate the crude residue with cold acetonitrile or acetone to precipitate the zwitterionic product.
-
Validation Criteria:
-
MS (ESI+): m/z 435.4 [M+H]+.
-
1H NMR: Loss of maleic acid alkene protons (singlet at ~6.2 ppm disappears/shifts) and appearance of succinyl methylene protons (multiplets at ~2.5–3.0 ppm).
Protocol B: Synthesis of Fluvoxamine-Succinyl Amide (Hapten)
Objective: Create an immunogen for antibody production. Mechanism: Nucleophilic attack on succinic anhydride ring.
Materials:
-
Fluvoxamine Free Base (1.0 eq)
-
Succinic Anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Setup: Dissolve Fluvoxamine Free Base (318 mg, 1.0 mmol) and TEA (210 µL, 1.5 mmol) in 10 mL anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add Succinic Anhydride (120 mg, 1.2 mmol) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Workup:
-
Dilute with 20 mL DCM.
-
Wash with 0.1 M HCl (to remove unreacted amine and TEA).
-
Wash with Water.[4]
-
Dry organic layer (
) and concentrate.
-
-
Result: Off-white solid/foam.[5] This intermediate has a free carboxylic acid ready for conjugation (e.g., via EDC/NHS) to carrier proteins like BSA or KLH.
Analytical Data Summary
| Parameter | Impurity C (Michael Adduct) | Hapten (Amide) |
| Molecular Formula | ||
| Molecular Weight | 434.41 g/mol | 418.39 g/mol |
| Key NMR Signal | Methine CH at ~3.8 ppm (C-N attachment point on succinyl chain) | Amide NH (broad singlet, exchangeable) |
| Solubility | High in water/buffer (Zwitterionic) | Moderate in organics; soluble in base |
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of Fluvoxamine derivatives.
References
-
European Directorate for the Quality of Medicines (EDQM). Fluvoxamine Maleate Monograph 1977. European Pharmacopoeia (Ph.[6] Eur.) 10th Edition. (Defines Impurity C structure and limits).
-
U.S. Food and Drug Administration (FDA). Substance Registration: N-(2-SUCCINYL) FLUVOXAMINE (UNII: Z816293710). PrecisionFDA Substance Data.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71587680: N-(2-Succinyl) Fluvoxamine. PubChem.[7]
-
Jou, Y. H., Johnson, G., & Pressman, D. (1981). Succinylation of hapten-protein conjugates facilitates coupling to erythrocytes. Journal of Immunological Methods, 42(1), 79–92. (Foundational protocol for succinyl-hapten synthesis).
-
CymitQuimica. Product Data Sheet: N-(2-Succinyl) Fluvoxamine (Impurity C). (Verifies commercial availability and synonym usage).
Sources
- 1. N-(2-Succinyl) Fluvoxamine | C19H25F3N2O6 | CID 71433821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvoxamine Maleate [drugfuture.com]
- 3. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvoxamine maleate synthesis - chemicalbook [chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. Blog Details [chemicea.com]
- 7. clearsynth.com [clearsynth.com]
